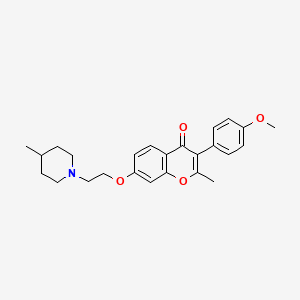

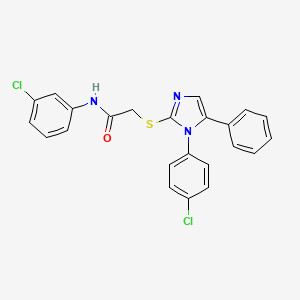

![molecular formula C15H18N2O5S B2930476 2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-12-1](/img/structure/B2930476.png)

2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Cyclic Sulfonamides

Intramolecular Diels-Alder Reactions : The compound serves as a precursor in the synthesis of novel cyclic sulfonamides via intramolecular Diels-Alder reactions. This method has been employed to create a variety of substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, showcasing the compound's utility in generating structures with potential as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Generation of Novel Derivatives

Saccharin Transformation : Research has demonstrated the compound's versatility in transforming saccharin into derivatives of imidazo[1,2-b][1,2]benzisothiazole and benzo[g][1,2,5]thiadiazocine. This highlights its role in facilitating a multitude of chemical interconversions, leading to the creation of new ring systems and compounds with varied spectral properties and chemical reactivity (Ashby, Griffiths, & Paton, 1978).

Photochromic and Fluorescence Switching Properties

Photochromic Compounds Synthesis : The compound's framework has been utilized in synthesizing photochromic compounds that exhibit coloration reactions and fluorescence properties. These findings are instrumental in developing materials with potential applications in photochromic and fluorescence switching, beneficial for various technological advancements (Taguchi et al., 2011).

Pyrolytic Behavior

Synthesis and Pyrolytic Studies : Research into the pyrolytic behavior of thiazolidin-2-one 1,1-dioxides, a category to which the compound belongs, has shed light on its decomposition pathways. This knowledge is crucial for understanding the stability and reactivity of such compounds under high-temperature conditions, paving the way for their application in various chemical synthesis processes (Aitken et al., 1997).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer activity, suggesting potential targets within human cancer cell lines .

Mode of Action

It is hypothesized that it may interact with its targets, leading to changes that inhibit the growth or proliferation of cells

Biochemical Pathways

Given the potential anticancer activity, it is possible that it may interfere with pathways involved in cell growth and proliferation

Result of Action

Based on the potential anticancer activity, it is likely that the compound may induce cell death or inhibit cell growth in certain cancer cell lines .

properties

IUPAC Name |

2-[3-(4,4-dimethyl-1,3-oxazolidin-3-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-15(2)9-22-10-16(15)13(18)7-8-17-14(19)11-5-3-4-6-12(11)23(17,20)21/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFWWNSBPDYWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

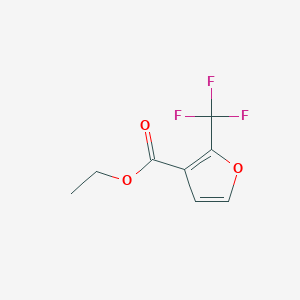

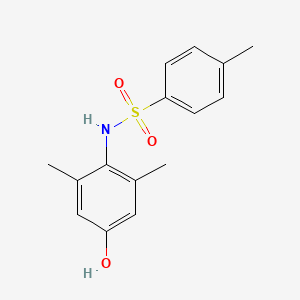

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)

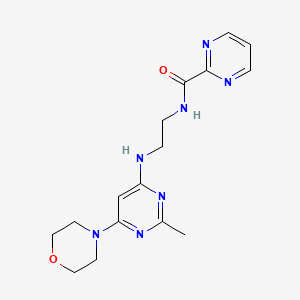

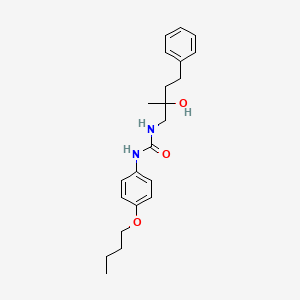

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)

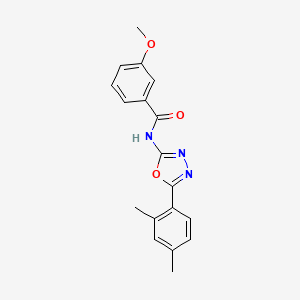

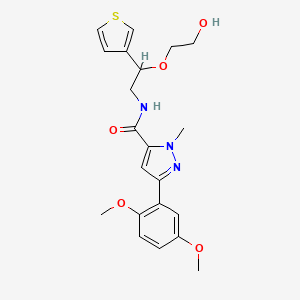

![4-(1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2930405.png)

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)